molecular formula C12H10BrNO2 B1602812 Ethyl 6-bromoisoquinoline-3-carboxylate CAS No. 882679-56-3

Ethyl 6-bromoisoquinoline-3-carboxylate

Numéro de catalogue: B1602812
Numéro CAS: 882679-56-3
Poids moléculaire: 280.12 g/mol
Clé InChI: IKTCJOSCOWAUPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 6-bromoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position. This is followed by the esterification of the resulting 6-bromoisoquinoline-3-carboxylic acid with ethanol under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinoline derivatives.

    Reduction Reactions: Products include isoquinoline and its derivatives.

    Oxidation Reactions: Products include quinoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 6-bromoisoquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential to treat bacterial infections and other diseases, enhancing drug efficacy.

Key Insights

  • Antibacterial Activity : Research indicates that compounds derived from this compound exhibit activity against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa .
  • Drug Design : The compound's structure facilitates modifications that can lead to the development of new therapeutic agents targeting specific biological pathways .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding, providing insights into biological mechanisms.

Applications

  • Enzyme Inhibition Studies : The compound has been used to explore its inhibitory effects on various enzymes, which is vital for understanding metabolic pathways .
  • Receptor Binding Assays : It aids in determining how compounds interact with biological receptors, which is essential for drug development .

Material Science

The compound finds applications in material science, particularly in the development of specialized coatings and polymers.

Properties

  • Durability : this compound contributes to enhanced durability and resistance to environmental factors when used in polymer formulations.
  • Coating Applications : Its unique properties make it suitable for creating protective coatings that can withstand harsh conditions .

Agricultural Chemistry

In agricultural chemistry, this compound is employed in the formulation of agrochemicals.

Use Cases

  • Fungicides and Herbicides : The compound is integral in developing agrochemicals that improve crop protection and yield by targeting specific pests and diseases .

Analytical Chemistry

This compound is also utilized as a reagent in analytical chemistry.

Applications

  • Detection and Quantification : It aids in various analytical techniques for the detection and quantification of other chemical substances, enhancing analytical capabilities .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of this compound derivatives against various strains of bacteria. Results indicated significant inhibition of growth in resistant strains, highlighting its potential as a lead compound for drug development .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound showed promising results in modulating metabolic pathways relevant to disease states. This study underlines its importance in therapeutic research .

Mécanisme D'action

The mechanism of action of ethyl 6-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and interaction with biological molecules. The compound can bind to enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Ethyl 6-bromoisoquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-chloroisoquinoline-3-carboxylate: Similar in structure but with a chlorine atom instead of bromine.

    Ethyl 6-fluoroisoquinoline-3-carboxylate: Contains a fluorine atom instead of bromine.

    Ethyl 6-iodoisoquinoline-3-carboxylate: Contains an iodine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical and biological properties differently compared to its chloro, fluoro, and iodo counterparts .

Activité Biologique

Ethyl 6-bromoisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique chemical structure, characterized by the presence of a bromine atom and an ethyl ester group, contributes to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

This compound has the molecular formula C12H10BrNO2C_{12}H_{10}BrNO_2 and a CAS number of 882679-56-3. The synthesis of this compound can be achieved through various methods, typically involving the bromination of isoquinoline derivatives followed by esterification.

Biological Activity

This compound exhibits several biological activities that make it a candidate for pharmaceutical development:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties, particularly against Gram-positive bacteria. It acts by inhibiting bacterial enzyme pathways essential for survival.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its potential use in drug design .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating neuroinflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound has shown affinity for certain receptors involved in neurotransmission and inflammation, suggesting a role in modulating these pathways .
  • Metabolic Pathway Interaction : It affects metabolic pathways by inhibiting enzymes that play critical roles in various biochemical processes, which may lead to altered physiological responses .

Applications

This compound is being explored for various applications:

  • Pharmaceutical Development : As a key intermediate in synthesizing bioactive molecules, it is utilized in developing drugs targeting bacterial infections and other diseases .
  • Biochemical Research : It aids in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and therapeutic strategies .
  • Material Science : The compound is also being investigated for use in specialized coatings and polymers due to its chemical stability and reactivity .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against various bacterial strains, demonstrating significant inhibition zones compared to control groups.
  • Neuroprotective Study : In vitro experiments showed that the compound reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents, indicating potential neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-bromoisoquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted benzaldehyde derivatives and amines. For example, bromine introduction at the 6-position can be achieved via electrophilic aromatic substitution or halogenation of a pre-formed quinoline scaffold . Key parameters include:

  • Reagent choice : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .
  • Yield optimization : Pilot studies suggest yields improve with slow addition of brominating agents and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the quinoline backbone and substituent positions (e.g., bromine at C6, ethyl ester at C3). Aromatic proton signals in the δ 7.5–9.0 ppm range are diagnostic .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 296.0 for C₁₂H₁₀BrNO₂) and isotopic patterns characteristic of bromine .
  • IR spectroscopy : Stretching frequencies for ester carbonyl (~1700 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹) confirm functional groups .

Q. How does the bromine substituent at the 6-position influence the compound’s reactivity?

  • Methodological Answer : Bromine enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies suggest the electron-withdrawing effect of bromine stabilizes intermediates in palladium-catalyzed reactions . Comparative data with chloro or iodo analogs show bromine offers a balance between reactivity and stability in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during functionalization of this compound?

  • Methodological Answer :

  • By-product analysis : Common by-products include debrominated quinoline derivatives or ester hydrolysis products. LC-MS or TLC monitoring identifies intermediates .
  • Catalyst screening : Pd(PPh₃)₄ or XPhos ligands reduce homocoupling in cross-coupling reactions.
  • Temperature control : Lower temperatures (e.g., 60°C for Suzuki couplings) suppress decomposition .
  • Table : Comparison of catalyst systems:
CatalystYield (%)By-Products (%)
Pd(OAc)₂6515 (debrominated)
PdCl₂(dppf)825
Data adapted from palladium-catalyzed coupling studies .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example:

  • Substituent position : Derivatives with bromine at C6 vs. C7 show divergent antimicrobial activity due to steric hindrance differences .
  • Assay variability : MIC values vary with bacterial strain (e.g., S. aureus vs. E. coli) and solvent carriers (DMSO vs. ethanol) .
  • Recommended protocol : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for comparability .

Q. What computational strategies are effective for predicting the bioactivity of novel this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Focus on bromine’s role in hydrophobic pocket binding .
  • QSAR modeling : Train models using datasets of substituted quinolines with reported IC₅₀ values. Descriptors like logP and polar surface area correlate with membrane permeability .
  • Validation : Cross-check predictions with in vitro assays for lead optimization .

Propriétés

IUPAC Name

ethyl 6-bromoisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTCJOSCOWAUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598449
Record name Ethyl 6-bromoisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-56-3
Record name Ethyl 6-bromoisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 6-bromoisoquinoline-3-carboxylate
Ethyl 6-bromoisoquinoline-3-carboxylate
Ethyl 6-bromoisoquinoline-3-carboxylate
Ethyl 6-bromoisoquinoline-3-carboxylate
Ethyl 6-bromoisoquinoline-3-carboxylate
Ethyl 6-bromoisoquinoline-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.